molecular formula C7H10O B144701 3-Methyl-2-cyclohexen-1-one CAS No. 1193-18-6

3-Methyl-2-cyclohexen-1-one

Cat. No. B144701
CAS RN: 1193-18-6
M. Wt: 110.15 g/mol
InChI Key: IITQJMYAYSNIMI-UHFFFAOYSA-N
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Description

3-Methyl-2-cyclohexen-1-one is a compound that can be synthesized and utilized in various chemical reactions. It serves as a building block in organic synthesis and can be modified to produce a range of derivatives with different properties and applications.

Synthesis Analysis

The synthesis of derivatives of 3-Methyl-2-cyclohexen-1-one can be achieved through various methods. For instance, the cross-aldol reaction of 3-alkoxy-2-cyclohexen-1-ones with α,β-enals can yield compounds such as 4-(trans-2-Butenylidene)-3,5,5-trimethyl-2-cyclohexen-1-ones, which are important constituents of tobacco flavor . Additionally, catalytic asymmetric synthesis can produce optically active 4-Methyl-2-cyclohexen-1-one, which is a valuable chiral building block for further chemical synthesis .

Molecular Structure Analysis

The molecular structure of derivatives of 3-Methyl-2-cyclohexen-1-one can be determined using various spectroscopic techniques such as NMR, FT-IR, MS, and X-ray crystallography. These methods confirm the molecular structure and help in understanding the conformation and configuration of the synthesized compounds 10.

Chemical Reactions Analysis

3-Methyl-2-cyclohexen-1-one derivatives can undergo a variety of chemical reactions. For example, protonation of a substituted cyclohexadien-1-one can lead to the generation of a stable carbocation that can be used in hydride abstraction and oxidation reactions . Other reactions include the synthesis of 1-(Trimethoxymethyl) cyclohexene from N-methyl-N-phenylcyclohex-1-ene-1-carboxamide, which can further react with sodium hydride and N-methylaniline to give different products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-2-cyclohexen-1-one derivatives can be influenced by their molecular structure. For instance, the crystal structure analysis can reveal different conformations of the cyclohexenone rings, which can affect the compound's reactivity and physical properties . The presence of intramolecular hydrogen bonds can also influence the stability and reactivity of these compounds . Thermodynamic data from equilibrium measurements can provide insights into the relative strength of bonds within the molecules and the thermoneutral nature of certain reactions .

Scientific Research Applications

Mechanisms in Organic Chemistry

Research has shown that 3-methyl-2-cyclohexen-1-one undergoes various chemical transformations. One study by Lignac and Tabet (1983) discussed the isomerization and loss of the CH3· radical from 2-cyclohexen 1-ol, which is related to 3-methyl-2-cyclohexen-1-one, highlighting specific hydrogen shifts and ring contraction mechanisms in this process Lignac & Tabet, 1983.

Photochemical Reactions

Tada and Nieda (1988) explored the photochemical reactions of 3-substituted 2-cyclohexen-1-ones, including 3-methyl-2-cyclohexen-1-one, with methyl 1-cyclohexene-1-carboxylate. Their findings indicated specific photoadduct formations, showcasing the compound's role in complex photochemical processes Tada & Nieda, 1988.

Dehydration Studies

Friesen and Schretzman (2011) provided insights into the dehydration of 2-methyl-1-cyclohexanol, which is closely related to 3-methyl-2-cyclohexen-1-one. Their research using advanced analytical techniques offered a deeper understanding of the dehydration process and its products, challenging traditional assumptions based on Zaitsev’s rule Friesen & Schretzman, 2011.

Pheromone Research

Holsten, Shea, and Borys (2003) conducted field tests using 3-methyl-2-cyclohexen-1-one as an antiaggregation pheromone for the spruce beetle. Their study demonstrated significant reductions in spruce beetle attacks, emphasizing the compound's potential in pest management Holsten, Shea, & Borys, 2003.

Electrochemical Studies

A study by Novoa and Brillas (1988) on the electroreduction of 2-cyclohexen-1-one, related to 3-methyl-2-cyclohexen-1-one, provided insights into the electrochemical behaviors and reaction mechanisms of such compounds Novoa & Brillas, 1988.

Surface Chemistry

Morales and Zaera (2007) investigated the reactivity of similar compounds on Pt(111) single-crystal surfaces. Their work aids in understanding the surface chemistry of 3-methyl-2-cyclohexen-1-one derivatives, particularly in hydrogenation and dehydrogenation reactions Morales & Zaera, 2007.

Safety And Hazards

3-Methyl-2-cyclohexen-1-one is combustible and harmful if swallowed . It is advised to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and keep away from sources of ignition .

properties

IUPAC Name

3-methylcyclohex-2-en-1-one
Source PubChem
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InChI

InChI=1S/C7H10O/c1-6-3-2-4-7(8)5-6/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IITQJMYAYSNIMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8035186
Record name 3-Methyl-2-cyclohexen-1-one
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Molecular Weight

110.15 g/mol
Source PubChem
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Physical Description

Liquid, Clear liquid; medicinal, phenolic, mild cherry odour
Record name 3-Methyl-2-cyclohexen-1-one
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URL http://www.hmdb.ca/metabolites/HMDB0031541
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 3-Methyl-2-cyclohexen-1-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1039/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

miscible in water, Miscible at room temperature (in ethanol)
Record name 3-Methyl-2-cyclohexen-1-one
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.967-0.972
Record name 3-Methyl-2-cyclohexen-1-one
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Product Name

3-Methyl-2-cyclohexen-1-one

CAS RN

1193-18-6
Record name 3-Methyl-2-cyclohexen-1-one
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Record name 3-Methyl-2-cyclohexen-1-one
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Record name 3-METHYL-2-CYCLOHEXEN-1-ONE
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Record name 2-Cyclohexen-1-one, 3-methyl-
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Record name 3-Methyl-2-cyclohexen-1-one
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Record name 3-methylcyclohex-2-en-1-one
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Record name 3-METHYL-2-CYCLOHEXEN-1-ONE
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Record name 3-Methyl-2-cyclohexen-1-one
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Melting Point

-21 °C
Record name 3-Methyl-2-cyclohexen-1-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031541
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

First, 3-methyl-cyclohexenone was prepared in accordance with the procedures of Jirgensons et. al., Euro. J. Med. Chem. 35 (2000) 555-565. Then, 3-methyl-cyclohexenone was reacted with methyl magnesium iodide in the presence of cuprous chloride in diethyl ether to obtain the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
764
Citations
X Chen, W Wang, H Zhu, W Yang, Y Ding - Molecular Catalysis, 2018 - Elsevier
… proposed oxidant- and hydrogen-acceptor-free palladium nanoparticles catalyzed dehydrogenation methods, our study is initiated through investigating 3-methyl-2-cyclohexen-1-one …
Number of citations: 16 www.sciencedirect.com
HQ Zhou, L Li, Y Zhao, HG Wang, X Zheng - Spectrochimica Acta Part A …, 2019 - Elsevier
… Therefore, in this paper, we investigate the solvent effect on the hydrogen bonding of CHO and 3-methyl- 2-cyclohexen-1-one (3MCHO) by using the Raman and UV spectra as well as …
Number of citations: 5 www.sciencedirect.com
M Ohashi, T Takahashi, S Inoue, K Sato - Bulletin of the Chemical …, 1975 - journal.csj.jp
A new synthesis of 2-hydroxy-3-methyl-2-cyclohexen-1-one (1) is described. The Mannich reaction of cyclohexane-1,2-dione (2) or 2-morpholino-2-cyclohexen-1-one (3) with …
Number of citations: 16 www.journal.csj.jp
JA Rudinsky - Environmental Entomology, 1973 - academic.oup.com
The known differences in response by Dendroctonus pseudotsugae Hopkins to its pheromone 3-methyl-2-cyclohexen-1-one (MCH) correspond with differences in concentration of the …
Number of citations: 69 academic.oup.com
LI Smith, GF Rouault - Journal of the American Chemical Society, 1943 - ACS Publications
… 3-methyl-2-cyclohexen-1 -one. When III was refluxed with sulfuric acid in water, … 3-methyl-2-cyclohexen-1 -one (14.5 g., 44%) boiling at 95 (23 mm.) and Hagemann’s ester IV (4.5g., 8%) …
Number of citations: 71 pubs.acs.org
JB McQuaid, DW Stocker… - International journal of …, 2002 - Wiley Online Library
… 3-methyl-2-cyclohexen-1-one, open symbols and 3,5,5-trimethyl-2-cyclohexen-1-one, filled … The estimated rate coefficients are as follows: k(OH + 3-methyl-2-cyclohexen-1-one) = 8.5 × …
Number of citations: 5 onlinelibrary.wiley.com
H Kubo, I Kozawa, K Takao, K Tadano - Tetrahedron Letters, 2008 - Elsevier
… These products install a 3-methyl-2-cyclohexen-1-one-4- (or -6-) carboxylic acid as the O-4 ester, in which C-4 or C-6 is an asymmetric quaternary carbon. Removal of the sugar …
Number of citations: 9 www.sciencedirect.com
M Look - Journal of Chemical Ecology, 1976 - Springer
… ) with an ultraviolet detector was developed for determining release rates of the antiaggregation pheromone ofDendroctonus pseudotsugae Hopkins, 3-methyl-2-cyclohexen-1-one (…
Number of citations: 12 link.springer.com
DS Noyce, M Evett - The Journal of Organic Chemistry, 1972 - ACS Publications
The solvent isotope effect (kj}, o/ks2o) of 1.3 observed in the acid-catalyzed isomerization of 3-methyl-3-cyclohexen-l-one to 3-methyl-2-cyclohexen-l-one in aqueous sulfuric acid …
Number of citations: 56 pubs.acs.org
Y NAOSHIMA, R OKA, H KONDO - Journal of Japan Oil Chemists' …, 1984 - jstage.jst.go.jp
A flavoring material in roasted coffee, 2-hydroxy-3-methyl-2-cyclohexen-1-one(1 a) and its homologs (1 b, 1 c, and 1 d) were synthesized through the acyloin condensation for …
Number of citations: 4 www.jstage.jst.go.jp

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